trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene
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Overview
Description
trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene: is an organic compound that belongs to the class of thienylthio derivatives This compound is characterized by the presence of a tetrahydro-thiophene ring substituted with methyl and thienylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene typically involves the reaction of 2-methyl-3-thienylthiol with a suitable tetrahydro-thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The thienylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and organometallic reagents can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thienylthio derivatives.
Scientific Research Applications
trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(2-thienylthio)-tetrahydro-thiophene
- 2-Methyl-3-(3-thienylthio)-tetrahydro-thiophene
- 2-Methyl-3-(2-methyl-2-thienylthio)-tetrahydro-thiophene
Uniqueness
trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene is unique due to the specific positioning of the methyl and thienylthio groups on the tetrahydro-thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
143764-36-7 |
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Molecular Formula |
C10H14S3 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
2-methyl-3-(2-methylthiolan-3-yl)sulfanylthiophene |
InChI |
InChI=1S/C10H14S3/c1-7-9(3-5-11-7)13-10-4-6-12-8(10)2/h3,5,8,10H,4,6H2,1-2H3 |
InChI Key |
KHSOOSLONVBVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)SC2=C(SC=C2)C |
Origin of Product |
United States |
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